Butan-2-yl dibutylcarbamate
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Overview
Description
Butan-2-yl dibutylcarbamate is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butan-2-yl dibutylcarbamate typically involves the reaction of butan-2-ol with dibutylcarbamoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining a temperature of around 0-5°C to ensure the stability of the reactants and products.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rates, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Butan-2-yl dibutylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert this compound into its amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butan-2-yl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are commonly employed.
Major Products Formed
Oxidation: Carbamate derivatives with additional oxygen functionalities.
Reduction: Amine derivatives of this compound.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Butan-2-yl dibutylcarbamate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of butan-2-yl dibutylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme targeted. The pathways involved in its mechanism of action are still under investigation, and further research is needed to fully understand its effects.
Comparison with Similar Compounds
Similar Compounds
- Butan-2-yl methylcarbamate
- Butan-2-yl ethylcarbamate
- Butan-2-yl propylcarbamate
Uniqueness
Butan-2-yl dibutylcarbamate is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity. Its larger butyl groups can influence its solubility and interaction with biological targets, making it a compound of interest for various applications.
Properties
CAS No. |
106775-53-5 |
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Molecular Formula |
C13H27NO2 |
Molecular Weight |
229.36 g/mol |
IUPAC Name |
butan-2-yl N,N-dibutylcarbamate |
InChI |
InChI=1S/C13H27NO2/c1-5-8-10-14(11-9-6-2)13(15)16-12(4)7-3/h12H,5-11H2,1-4H3 |
InChI Key |
SYXCNBFYJVBZLV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C(=O)OC(C)CC |
Origin of Product |
United States |
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